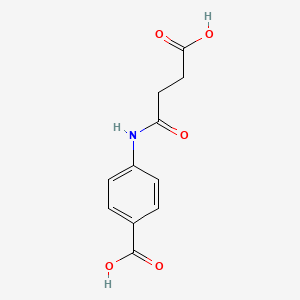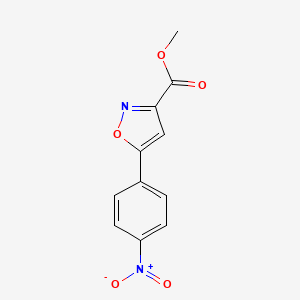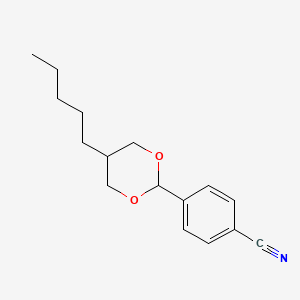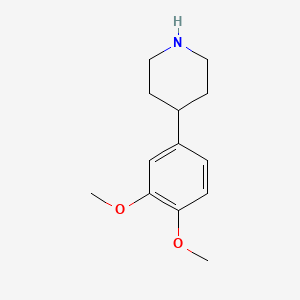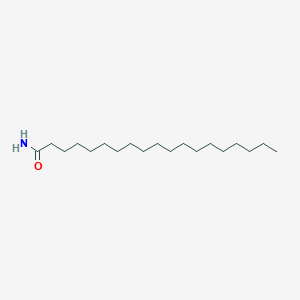
2-甲基辛醛
描述
2-Methyloctanal is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da .
Synthesis Analysis
The asymmetric synthesis of 2-Methyloctanal has been investigated using chiral amines derived from (S)- or ®- phenylalanine, (S)-leucine, (S)-valine, and ®-phenylglycine . These amino acids were transformed into their chiral amino alcohols via reduction and then alkylated with various alkyl, alkoxyalkyl, and dimethylaminoalkyl halides . The alkoxy amines were treated with propionaldehyde or octanal to afford the chiral aldimines, which after metalation and alkylation with n-hexyl iodide or methyl iodide gave, after hydrolysis, either optical antipode of 2-methyloctanal in enantiomeric excess as high as 58% .Molecular Structure Analysis
The molecular structure of 2-Methyloctanal is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
2-Methyloctanal has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da . The boiling point of 2-Methyloctanal is 82-83 °C at 20 mm Hg (204.2331-205.5454 °C at 760 mmHg) .科学研究应用
Fragrance Industry Application
2-Methyloctanal is used in the fragrance industry due to its pleasant odor. It is often included in the formulation of perfumes and scents. Safety assessments, like those conducted by the Research Institute for Fragrance Materials (RIFM), ensure that its use meets the required health and safety standards .
Synthesis of Optically Active Compounds
2-Methyloctanal is involved in the synthesis of optically active compounds. These compounds have significant applications in the development of pharmaceuticals and agrochemicals, where the chirality of molecules can affect their biological activity.
Catalysis
Supported metal nanoparticles are used in catalysis for chemical manufacturing, oil refining, and environmental applications. 2-Methyloctanal can participate in oxidation and hydrogenation reactions, which are among the major reactions catalyzed by these nanoparticles .
安全和危害
作用机制
Target of Action
2-Methyloctanal is an organic compound with the molecular formula C9H18O . It is used as an organic solvent in the production of cellulose acetate, a polymer used as a film base and in packaging
Mode of Action
2-Methyloctanal has been shown to be a bidentate ligand that reacts with silicon at low energy . This interaction with silicon leads to the formation of polymers.
Biochemical Pathways
It is known that 2-methyloctanal can react with sodium hydroxide solution to form sodium methoxide . This reaction has been shown to increase the stability of polyvinyl chloride (PVC) by preventing degradation from oxygen radicals .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
It is known that 2-Methyloctanal can be used as a cross-linking agent in polyvinyl . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyloctanal. For instance, environmental chemicals can alter DNA methylation, which can impact human health . .
属性
IUPAC Name |
2-methyloctanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-9(2)8-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFRIDJMMOODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052528 | |
| Record name | 2-Methyloctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid with a rose, lily-like odour | |
| Record name | 2-Methyloctanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
82.00 to 83.00 °C. @ 20.00 mm Hg | |
| Record name | 2-Methyloctanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol and most fixed oils; insoluble in water | |
| Record name | 2-Methyloctanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841 (0°) | |
| Record name | 2-Methyloctanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/648/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyloctanal | |
CAS RN |
7786-29-0 | |
| Record name | 2-Methyloctanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyloctanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanal, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyloctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloctanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLOCTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L193398KLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyloctanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031684 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methyloctanal in organic synthesis?
A1: 2-Methyloctanal serves as a valuable building block in organic synthesis, particularly for constructing molecules with chiral centers. For instance, it acts as a starting material in the synthesis of the sex pheromone of the pine sawfly Diprion jingyuanensis [].
Q2: How can 2-methyloctanal be synthesized asymmetrically?
A2: Several approaches allow for the asymmetric synthesis of 2-methyloctanal. One method involves the metallation and alkylation of aldimines derived from terpene methoxy amines and octanal, resulting in the formation of (S)-(+)-2-methyloctanal with varying enantiomeric excess []. Another strategy employs chiral alkoxy amines to generate metalloenamines, which can be further manipulated to yield either (+)- or (-)-2-methyloctanal enantioselectively [, ].
Q3: What role does 2-methyloctanal play in hydroformylation reactions?
A3: 2-Methyloctanal often appears as a product in the hydroformylation of 1-octene. This reaction, typically catalyzed by rhodium complexes, can lead to both linear (nonanal) and branched (2-methyloctanal) aldehydes. The selectivity towards 2-methyloctanal is influenced by factors like the catalyst system and reaction conditions [, , ]. Notably, using bulky phosphinine ligands in rhodium-catalyzed hydroformylation of trans-2-octene has shown a preference for 2-methyloctanal formation [].
Q4: What are the implications of using ionic liquid crystals in the hydroformylation of 1-octene to produce 2-methyloctanal?
A6: Employing novel ionic liquid crystals (ILCs) as solvents in the hydroformylation of 1-octene presents a promising avenue for controlling the reaction's regioselectivity. The structure of the ILC, particularly the alkyl chain length of the cation, significantly impacts the ratio of nonanal to 2-methyloctanal produced []. This highlights the potential for tailoring ILCs to optimize the synthesis of desired aldehydes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


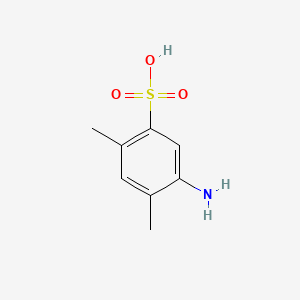

![Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester](/img/structure/B1594640.png)


![({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B1594645.png)

